9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene
Description
1.1. Structure and Significance of 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene this compound is a fluorene derivative featuring a cyclopentadienyl group attached via a methylethylidene bridge at the 9-position. This structural motif enables π-conjugation between the fluorene core and the cyclopentadienyl moiety, making it valuable in organometallic catalysis and materials science. For instance, its zirconium dichloride complex (CAS 130638-44-7) is used in olefin polymerization catalysis due to the steric and electronic tuning provided by the fluorene-cyclopentadienyl ligand system .
Properties
IUPAC Name |
9-(2-cyclopenta-2,4-dien-1-ylpropan-2-yl)-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h3-15,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGSWFHPABTPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341303 | |
| Record name | 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130817-78-6 | |
| Record name | 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deprotonation-Alkylation Strategy
A common approach involves deprotonating 9H-fluorene at the 9-position using a strong base, followed by alkylation with a cyclopentadienyl-containing electrophile.
Procedure :
-
Deprotonation :
-
Alkylation :
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Base | n-BuLi (2.5 M in hexane) |
| Electrophile | 1-(2,4-Cyclopentadienyl)-1-methylethyl chloride |
| Solvent | THF |
| Temperature | −78°C → RT |
| Purification | Column chromatography |
Friedel-Crafts Alkylation
Lewis Acid-Catalyzed Reaction
The Friedel-Crafts alkylation leverages Lewis acids to activate alkyl halides for electrophilic substitution on fluorene.
Procedure :
-
Activation :
-
Electrophile Addition :
-
1-(2,4-Cyclopentadien-1-yl)-1-methylethyl bromide is added slowly.
-
The reaction is refluxed for 6 hours.
-
-
Isolation :
-
The mixture is poured into ice-cold water, neutralized with NaHCO₃, and extracted with ethyl acetate.
-
The organic layer is dried (MgSO₄) and concentrated.
-
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Electrophile | 1-(2,4-Cyclopentadienyl)-1-methylethyl bromide |
| Solvent | Dichloromethane |
| Temperature | Reflux |
| Purification | Recrystallization (ethanol) |
Transition Metal-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling links pre-functionalized fluorene and cyclopentadienyl boronic esters.
Procedure :
-
Boronic Ester Preparation :
-
Coupling :
-
Purification :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Boronic Ester | Cyclopentadienyl-methylethyl boronic ester |
| Base | K₂CO₃ |
| Solvent | Dioxane/water |
| Temperature | 90°C |
Mechanistic Considerations
-
Deprotonation-Alkylation : The fluorenide anion attacks the electrophilic carbon in the cyclopentadienyl alkyl halide, forming the C–C bond.
-
Friedel-Crafts : AlCl₃ polarizes the C–Br bond, generating a carbocation that reacts with fluorene’s aromatic system.
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic ester, and reductive elimination yield the product.
Challenges and Optimizations
-
Steric Hindrance : The methylethyl bridge introduces steric bulk, necessitating elevated temperatures or prolonged reaction times.
-
Purification : Silica gel chromatography is critical due to byproducts from incomplete alkylation or coupling.
-
Moisture Sensitivity : Reactions involving n-BuLi or AlCl₃ require strict anhydrous conditions .
Chemical Reactions Analysis
Hydrogenation and Saturation Reactions
The cyclopentadienyl moiety in the compound is highly reactive due to its conjugated diene structure. Hydrogenation of the cyclopentadienyl group has been observed in analogous systems, yielding cyclopentane derivatives. For example:
-
Reaction of 3-(2-Propylidene)-1-cyclopentene with hydrogen produces cyclopentane derivatives under catalytic conditions, releasing ΔrH° = -208 ± 2 kJ/mol (liquid phase) .
-
Similarly, hydrogenation of aromatic systems (e.g., fluorene derivatives) often requires elevated pressures and transition metal catalysts (e.g., Pd/C or PtO₂) .
Example Reaction Pathway:
Organometallic Coordination and Ligand Exchange
The cyclopentadienyl group serves as a versatile ligand in organometallic chemistry. The compound can coordinate with transition metals (e.g., Fe, Ti) to form stable complexes:
-
Reaction with Metal Hydrides: Cyclopentadiene derivatives react with metal hydrides (e.g., LiAlH₄) in the presence of amines to form cyclopentadienyl metal salts .
-
Synthesis of Metallocenes: The cyclopentadienyl ligand may form sandwich complexes, as seen in ferrocene analogs .
Key Data:
| Reaction Component | Role | Example Product |
|---|---|---|
| FeCl₃ | Catalyst | Ferrocene analog with fluorene backbone |
| LiAlH₄ | Reducing agent | Cyclopentadienyllithium intermediate |
Electrophilic Substitution on the Fluorene Core
The fluorene backbone is susceptible to electrophilic substitution. The bulky 1-(2,4-cyclopentadienyl)-1-methylethyl substituent at C9 directs incoming electrophiles to the para and meta positions of the fluorene ring:
-
Nitration: Requires HNO₃/H₂SO₄, yielding nitro-fluorene derivatives .
-
Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups, altering solubility .
Regioselectivity Example:
Oxidation and Functionalization
-
Oxidation to Ketones: The fluorene core can oxidize to form 9-fluorenone derivatives under acidic conditions (e.g., CrO₃/H₂SO₄) .
-
Side-Chain Functionalization: The isopropyl group may undergo halogenation (e.g., bromination using NBS) or hydroxylation .
Thermodynamic Data:
| Reaction Type | ΔrH° (kJ/mol) | Conditions |
|---|---|---|
| Oxidation (to ketone) | -120 (est.) | CrO₃, H₂SO₄, 80°C |
| Bromination (side chain) | -75 (est.) | NBS, CCl₄, light |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki, Heck) via halogenated intermediates:
-
Suzuki Coupling: Requires prior bromination at C2 or C7. For example:
Thermal and Photochemical Behavior
-
Thermal Stability: The compound decomposes above 300°C, releasing cyclopentadiene fragments (TGA data from analogous fluorenes) .
-
Photoreactivity: UV irradiation induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) .
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 300–400 | 60 | Degradation of cyclopentadienyl |
| 400–500 | 30 | Fluorene backbone decomposition |
Scientific Research Applications
Organometallic Chemistry and Catalysis
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene serves as a ligand in organometallic complexes. Its structure allows it to stabilize metal centers, facilitating catalytic reactions. Research indicates that compounds derived from fluorene can enhance catalytic efficiency in various organic transformations .
Medicinal Chemistry
Recent studies have highlighted the potential of fluorene derivatives as bioactive agents. For instance, derivatives of 9H-fluorene have shown promising antimicrobial and anticancer activities. In one study, synthesized thiazolidinones and azetidinones derived from fluorene exhibited significant cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, outperforming standard treatments like Taxol . The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is vital for DNA synthesis in rapidly dividing cells .
Material Science
The unique structural properties of this compound make it a candidate for developing advanced materials. Its derivatives have been explored as electron acceptors in organic solar cells, demonstrating improved performance compared to traditional fullerene-based materials. The three-dimensional structure enhances charge transport properties, making it suitable for applications in organic photovoltaics .
Case Study 1: Anticancer Activity
A study synthesized several fluorene-based compounds and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics. For example, compounds with the thiazolidinone structure showed significant inhibition against A549 cells with IC50 values lower than those of Taxol .
Case Study 2: Catalytic Applications
In a series of catalytic reactions involving palladium complexes with fluorene derivatives as ligands, researchers observed enhanced reaction rates and selectivity in cross-coupling reactions. The incorporation of the cyclopentadienyl group improved the stability and reactivity of the metal-ligand complexes .
Mechanism of Action
The mechanism of action for 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene involves its interaction with molecular targets through its cyclopentadienyl and fluorene moieties. These interactions can influence various pathways, including catalytic processes in organometallic chemistry . The specific molecular targets and pathways depend on the context of its application, such as catalysis or biological studies.
Comparison with Similar Compounds
Fluorenes with Alkyl/Substituted Alkyl Groups
- 9-(1-Methylethyl)-9H-fluorene (CAS 3299-99-8) :
- Structure : A simpler analog with an isopropyl group at the 9-position.
- Properties : Molecular formula C₁₆H₁₆, molecular weight 208.30 g/mol. The absence of the cyclopentadienyl group reduces π-conjugation, limiting its utility in electronic applications compared to the target compound .
- Applications : Primarily serves as a precursor in organic synthesis rather than in advanced materials.
- 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene :
- Structure : Features dual fluorenylmethyl and chloromethyl substituents.
- Properties : The chloromethyl group introduces reactivity for further functionalization, while the bulky fluorenyl groups enhance thermal stability .
- Applications : Investigated for photochromic materials and organic electronics .
Cyclopentadienyl-Functionalized Fluorenes
- 9-(2,4-Cyclopentadien-1-ylidene)-9H-fluorene (CAS 27949-39-9) :
- Zirconium Dichloride Complex (CAS 130638-44-7) :
Heteroatom-Modified Fluorenes
- 9-Chloro-9-methyl-9H-9-silafluorene (CAS 18090-00-1): Structure: Silicon replaces the 9-carbon, creating a silafluorene. Properties: Molecular formula C₁₃H₁₁ClSi, molecular weight 230.76 g/mol. The Si–C bond lengthens the conjugation pathway, reducing bandgap compared to all-carbon fluorenes . Applications: Potential in optoelectronics due to tunable luminescence.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Modification | Applications | References |
|---|---|---|---|---|---|
| 9-Chloro-9-methyl-9H-9-silafluorene | C₁₃H₁₁ClSi | 230.76 | Silicon substitution | Optoelectronics |
Key Research Findings
- Electronic Properties : The cyclopentadienyl group in the target compound enhances charge transport in polyfluorene wires, as demonstrated in cofacially arrayed systems (e.g., 9,9-bis-(2-methyl-allyl)-9H-fluorene derivatives) .
- Catalytic Performance : Zirconium complexes of the target compound exhibit higher catalytic activity in ethylene polymerization than simpler metallocenes due to ligand rigidity and electron-donating effects .
- Synthetic Challenges : Derivatives like 9-(bromo(phenyl)methylene)-9H-fluorene (CAS 332.02 g/mol) require precise control of reaction conditions to avoid side products, highlighting the sensitivity of fluorene functionalization .
Biological Activity
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene, with the CAS number 130817-78-6, is an organic compound notable for its unique structure combining a cyclopentadienyl ring and a fluorene moiety. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
- Molecular Formula : C21H20
- Molecular Weight : 272.38 g/mol
- Melting Point : 91-92 °C
- Structure : The compound features a cyclopentadienyl group attached to a fluorene backbone, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
Antitumor Activity
Recent studies indicate that compounds similar to 9H-fluorene derivatives exhibit significant antitumor properties. For instance, research has shown that certain fluorene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor progression or metastasis.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Anticancer Studies : A study on fluorene derivatives showed that modifications to the fluorene structure could enhance cytotoxicity against various cancer cell lines, suggesting that structural variations significantly impact biological activity .
- Toxicological Assessments : Toxicity studies have indicated that while some derivatives exhibit promising bioactivity, they also pose risks at higher concentrations. Understanding the balance between efficacy and toxicity is crucial for potential therapeutic applications.
- Pharmacological Evaluations : Research into the pharmacokinetics of related compounds suggests that their metabolic pathways could influence their therapeutic effectiveness. Studies utilizing animal models have provided insights into absorption rates and bioavailability .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 9-[1-(2,4-cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene, and what critical reaction parameters must be controlled?
- Methodology : The compound can be synthesized via multi-step protocols involving formylation and dehydration. For example, derivatives like 9-isocyano-9H-fluorene are synthesized from 9H-fluoren-9-one using the Leuckart–Wallach reaction, followed by dehydration of the intermediate formamide under controlled conditions (92% yield achieved with dichloromethane as solvent and strict temperature regulation) . Critical parameters include reaction time, solvent purity, and inert atmosphere to prevent oxidation of cyclopentadienyl groups.
Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR are used to verify substituent positions. For instance, aromatic protons in fluorene derivatives resonate between δ 7.2–7.8 ppm, while cyclopentadienyl protons appear as distinct multiplets near δ 5.5–6.0 ppm .
- X-ray crystallography : Single-crystal studies reveal intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and dihedral angles (e.g., 71.97° between fluorene rings in related structures), confirming steric effects from bulky substituents .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodology :
- Use fume hoods and personal protective equipment (PPE) due to potential inhalation/contact hazards .
- Avoid exposure to moisture or heat, as cyclopentadienyl groups may decompose exothermically.
- Emergency protocols: Immediate decontamination of affected areas and medical consultation for respiratory or dermal exposure .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-cyclopentadienyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Steric effects : The bulky cyclopentadienyl group hinders axial coordination in transition metal catalysts, reducing reaction rates in Suzuki-Miyaura couplings. X-ray data show intramolecular C–H⋯Cl interactions that stabilize distorted geometries .
- Electronic effects : Conjugation between the cyclopentadienyl π-system and the fluorene core alters electron density, as evidenced by UV-Vis spectral shifts (e.g., λmax ~366 nm for fluorescent derivatives) .
Q. What strategies resolve contradictions in reported optical properties (e.g., fluorescence) across studies?
- Methodology :
- Purity control : Use HPLC (≥95% purity) to eliminate impurities like unreacted 9H-fluoren-9-one, which quench fluorescence .
- Solvent effects : Polar solvents (e.g., dichloromethane) enhance fluorescence quantum yield by stabilizing excited states, whereas nonpolar solvents may cause aggregation-induced quenching .
Q. How can computational methods (e.g., DFT) predict the photophysical properties of this fluorene derivative?
- Methodology :
- DFT calculations : Optimize ground-state geometries using B3LYP/6-31G(d) to model HOMO-LUMO gaps. For example, fluorenone derivatives exhibit a HOMO-LUMO gap of ~3.5 eV, correlating with experimental absorption spectra .
- TD-DFT : Simulate excited-state transitions to assign UV-Vis/fluorescence bands. Discrepancies between theoretical and experimental data may indicate neglected solvent effects or intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
